molecular formula C13H19N5O3 B2967575 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-13-0

8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

货号: B2967575
CAS 编号: 476482-13-0
分子量: 293.327
InChI 键: IBWDWWCPWDYOFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative. Its structure features:

  • Position 3: A methyl group.
  • Position 7: A 2-methylallyl (prenyl) substituent.
  • Position 8: A 2-methoxyethylamino group.

Purine-2,6-dione derivatives are pharmacologically significant due to their roles as enzyme inhibitors (e.g., DPP-4, kinesin spindle protein) and structural analogs of xanthines like caffeine . The 2-methylallyl group at position 7 and the 2-methoxyethylamino group at position 8 distinguish this compound from others in its class, influencing solubility, metabolic stability, and target binding .

属性

IUPAC Name

8-(2-methoxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-8(2)7-18-9-10(15-12(18)14-5-6-21-4)17(3)13(20)16-11(9)19/h1,5-7H2,2-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWDWWCPWDYOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-13-0
Record name 8-((2-MEO-ETHYL)AMINO)-3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

相似化合物的比较

Structural Analogues and Substituent Variations

Key structural analogs and their substituents are summarized below:

Compound Name Substituent at Position 7 Substituent at Position 8 Molecular Formula Key Properties/Activities Reference
Target Compound 2-methylallyl 2-methoxyethylamino C₁₃H₁₉N₅O₃ Improved solubility, potential CNS effects
8-((4-Methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione 2-methylallyl 4-methoxybenzylamino C₁₈H₂₁N₅O₃ Higher lipophilicity; predicted CCS: 184.7 Ų
8-((2-Hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6-dione 2-phenoxyethyl 2-hydroxyethylamino C₁₆H₁₉N₅O₃ Antidiabetic impurity; moderate solubility
ZINC06444857 (Compound 5 in ) Naphthalen-3-ylmethyl 3-(1H-imidazol-1-yl)propylamino C₂₁H₂₁N₇O₂ Eg5 ATPase inhibition (IC₅₀: 2.37 µM)
Linagliptin Impurity 15 (4-Methylquinazolin-2-yl)methyl (R)-piperidin-3-ylamino C₂₉H₃₂N₈O₂ DPP-4 inhibitor intermediate
8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-purine 3-(3,4-dimethylphenoxy)propyl Benzyl(methyl)amino C₂₅H₂₉N₅O₄ Unreported bioactivity

Key Differences and Implications

Bulkier groups (e.g., naphthalenylmethyl in ZINC06444857) enhance target binding but may reduce solubility .

Position 8 Substituents: The 2-methoxyethylamino group balances hydrophilicity and lipophilicity, contrasting with the polar 2-hydroxyethylamino group in or the aromatic 4-methoxybenzylamino in . Imidazole-containing substituents (e.g., ZINC06444857) improve enzyme inhibition but may introduce toxicity risks .

Biological Activity: The target compound’s 2-methoxyethyl group may reduce CNS side effects compared to caffeine analogs with pyridinyloxy groups . Linagliptin analogs () highlight the importance of piperidinylamino groups for DPP-4 inhibition, whereas the target compound’s substituents suggest divergent applications .

Computational and Experimental Data

  • Molecular Dynamics : Compounds with aromatic substituents (e.g., ZINC06444857) show stable binding to Eg5’s allosteric pocket via interactions with Tyr104 and Tyr352 .
  • Collision Cross Section (CCS) : The analog in has a predicted CCS of 184.7 Ų, suggesting moderate membrane permeability .

常见问题

Basic Research Questions

Q. What synthetic routes are reported for purine-dione derivatives like 8-((2-methoxyethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione, and how are reaction conditions optimized?

  • Methodology : Nucleophilic substitution at the C8 position is a common strategy. For example, 8-chloro precursors (e.g., 8-chlorotheophylline) react with amines like 2-methoxyethylamine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the amino group . The 2-methylallyl group at N7 can be introduced via alkylation using 2-methylallyl bromide in the presence of NaH . Key parameters include temperature control (0–60°C), reaction time (6–24 h), and purification via silica gel chromatography (eluent: 30–60% EtOAc/hexane) .
  • Yield Optimization : Monitor intermediates by TLC (Rf ~0.5) and use excess alkylating agents (1.2–2.0 equivalents) to drive reactions to completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks are expected?

  • FTIR : Look for N-H stretching (~3345 cm⁻¹), aliphatic C-H (~2968, 2853 cm⁻¹), and carbonyl (C=O) vibrations (~1697, 1656 cm⁻¹) .
  • NMR : In CDCl₃ or DMSO-d₆, expect:

  • ¹H NMR : Methoxyethyl group signals at δ 3.3–3.6 ppm (OCH₃), methylallyl protons as doublets (δ 4.6–5.2 ppm), and purine CH₃ at δ 3.3–3.6 ppm .
  • ¹³C NMR : C=O carbons at δ 150–155 ppm, quaternary carbons (C2, C6) at δ 145–160 ppm .
    • Mass Spectrometry : Molecular ion [M+H]⁺ peaks (e.g., m/z 350–400) and fragmentation patterns (e.g., loss of methoxyethyl or allyl groups) .

Q. What are common impurities in its synthesis, and how are they identified?

  • By-Products : Unreacted 8-chloro precursors or over-alkylated derivatives (e.g., di-substituted amines) .
  • Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. LC-MS can confirm masses of impurities (e.g., m/z differences ±15–30 Da) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets or binding modes of this compound?

  • Virtual Screening : Perform similarity searches against drug libraries (e.g., Zinc Database) using the purine-dione scaffold as a query. Consensus docking (e.g., MOE, AutoDock) into target pockets (e.g., kinase ATP-binding sites) identifies potential inhibitors .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Eg5 kinesin) to assess binding stability. Key residues (e.g., Tyr104, Tyr352) may form hydrogen bonds with the methoxyethyl group .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Contradiction Analysis : Compare computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) with experimental data. Deviations >0.5 ppm may indicate tautomerism (e.g., keto-enol forms) or solvent effects .
  • Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between N8-H and C=O carbons validate the substitution pattern .

Q. What strategies enhance bioactivity through substituent modifications?

  • Structure-Activity Relationship (SAR) :

  • N7 Substituents : Bulkier groups (e.g., 3-methylbenzyl) improve hydrophobic interactions in enzyme pockets .
  • C8 Amino Groups : Replace methoxyethyl with cyclopropanecarbonyl-piperidine to increase metabolic stability (IC₅₀ improved from 10 µM to 2.37 µM in Eg5 inhibition) .
    • Synthetic Methodology : Introduce substituents via Mitsunobu reactions (for ethers) or reductive amination (for secondary amines) .

Methodological Notes

  • Synthetic References : Key procedures from .
  • Characterization Standards : Cross-check spectral data with analogous compounds (e.g., 8-hydroxyethylamino derivatives ).
  • Computational Tools : Docking protocols from , MD parameters from .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。